Cas no 22574-58-9 (4-(Hydroxymethyl)-3-methylphenol)

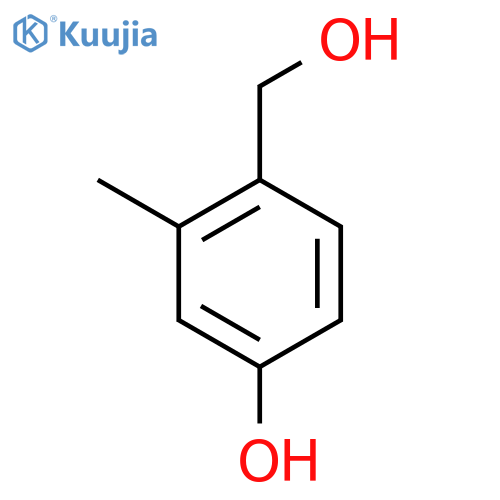

22574-58-9 structure

商品名:4-(Hydroxymethyl)-3-methylphenol

CAS番号:22574-58-9

MF:C8H10O2

メガワット:138.163802623749

MDL:MFCD07783704

CID:1410819

4-(Hydroxymethyl)-3-methylphenol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, 4-hydroxy-2-methyl-

- 4-(hydroxymethyl)-3-methylphenol

- 4-(Hydroxymethyl)-3-methylphenol

-

- MDL: MFCD07783704

- インチ: InChI=1S/C8H10O2/c1-6-4-8(10)3-2-7(6)5-9/h2-4,9-10H,5H2,1H3

- InChIKey: MEIVQIJCALKJAE-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1CO)O

計算された属性

- せいみつぶんしりょう: 138.0681

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 40.46

4-(Hydroxymethyl)-3-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H633105-10mg |

4-(Hydroxymethyl)-3-methylphenol |

22574-58-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| abcr | AB517644-1g |

4-(Hydroxymethyl)-3-methylphenol; . |

22574-58-9 | 1g |

€171.60 | 2025-03-19 | ||

| Alichem | A014002045-1g |

4-Hydroxy-2-methylbenzyl alcohol |

22574-58-9 | 97% | 1g |

$1460.20 | 2023-09-02 | |

| A2B Chem LLC | AF38655-250mg |

4-(Hydroxymethyl)-3-methylphenol |

22574-58-9 | 98% | 250mg |

$97.00 | 2024-04-20 | |

| A2B Chem LLC | AF38655-500mg |

4-(Hydroxymethyl)-3-methylphenol |

22574-58-9 | 95% | 500mg |

$131.00 | 2024-01-01 | |

| Ambeed | A267393-100g |

4-(Hydroxymethyl)-3-methylphenol |

22574-58-9 | 98% | 100g |

$4329.0 | 2024-07-28 | |

| abcr | AB517644-10g |

4-(Hydroxymethyl)-3-methylphenol; . |

22574-58-9 | 10g |

€780.20 | 2025-03-19 | ||

| 1PlusChem | 1P00BK8V-1g |

4-(hydroxymethyl)-3-methylphenol |

22574-58-9 | 98% | 1g |

$239.00 | 2025-02-25 | |

| abcr | AB517644-1 g |

4-(Hydroxymethyl)-3-methylphenol |

22574-58-9 | 1g |

€199.50 | 2023-04-17 | ||

| TRC | H633105-100mg |

4-(Hydroxymethyl)-3-methylphenol |

22574-58-9 | 100mg |

$ 185.00 | 2022-06-04 |

4-(Hydroxymethyl)-3-methylphenol 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

22574-58-9 (4-(Hydroxymethyl)-3-methylphenol) 関連製品

- 153707-56-3(1,3-Benzenedimethanol,5-hydroxy-)

- 620-24-6(3-Hydroxybenzyl alcohol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22574-58-9)4-(Hydroxymethyl)-3-methylphenol

清らかである:99%

はかる:100g

価格 ($):3896.0